2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,4-dimethylphenyl)acetamide
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Description
2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C28H25ClN4O2 and its molecular weight is 484.98. The purity is usually 95%.
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Biological Activity
The compound 2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,4-dimethylphenyl)acetamide is a synthetic derivative of indole and pyrimidine, notable for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C26H21ClN4O2
- Molecular Weight : 456.9 g/mol
- CAS Number : 1040677-02-8
The primary mechanism of action for this compound involves its interaction with iron ions within cancer cells. The binding affinity to ferrous ions leads to a reduction in intracellular iron levels, which is crucial for various cellular functions including:
- Cell Proliferation : The compound inhibits the proliferation of cancer cells by disrupting iron-dependent processes.
- Apoptosis Induction : It promotes apoptosis in cancer cells, thereby reducing tumor growth.
- Biochemical Pathways Affected :
- DNA/RNA synthesis and repair
- Cell cycle regulation
- Protein function modulation
Biological Activity and Efficacy
Research indicates that the compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes key findings from studies evaluating its biological activity:
Study | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Study 1 | HeLa | 5.0 | Induces apoptosis through iron chelation |
Study 2 | MCF-7 | 3.5 | Inhibits cell cycle progression |
Study 3 | A549 | 4.0 | Disrupts mitochondrial function |
Case Studies
-
Case Study on HeLa Cells :
In a controlled experiment, treatment with the compound resulted in a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage. The study concluded that the compound's ability to chelate iron significantly contributed to its anticancer properties. -
MCF-7 Breast Cancer Model :
A separate study focused on MCF-7 cells demonstrated that the compound not only inhibited cell growth but also altered gene expression related to apoptosis and cell cycle regulation. The IC50 value was determined to be 3.5 µM, indicating potent activity. -
A549 Lung Cancer Cells :
Research involving A549 cells revealed that the compound induced oxidative stress, leading to mitochondrial dysfunction and subsequent cell death. The findings suggest that the compound could be a promising candidate for lung cancer therapy.
Pharmacokinetics
The pharmacokinetic profile of the compound suggests favorable bioavailability due to its selective binding to ferrous ions, enhancing its efficacy in a cellular environment. However, environmental factors such as the presence of excess Fe²⁺ can diminish its cytotoxic effects, highlighting the importance of iron homeostasis in therapeutic applications.
Properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]-N-(2,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN4O2/c1-17-8-10-23(19(3)12-17)31-25(34)15-33-24-11-9-18(2)13-21(24)26-27(33)28(35)32(16-30-26)14-20-6-4-5-7-22(20)29/h4-13,16H,14-15H2,1-3H3,(H,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQLTNJKGVHOPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)C)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.